2-Ethyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Ethyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This method offers higher yields and often does not require purification through chromatography . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, although this method generally provides lower yields and requires chromatography for purification .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow-assisted preparation methods have been developed to produce similar spirocyclic compounds, ensuring robust and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Ethyl-2,6-diazaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and mechanisms.
Industry: It is used in the development of new materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Ethyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This structure provides rigidity and specific vectorization, enhancing its binding affinity and selectivity for target molecules. The pathways involved often include interactions with enzymes and receptors, leading to desired biological outcomes .
Comparison with Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane
- 1-Oxa-2,6-diazaspiro[3.3]heptane
- 2,6-Disubstituted spiro[3.3]heptanes
Uniqueness: 2-Ethyl-2,6-diazaspiro[3.3]heptane stands out due to its ethyl substitution, which can influence its chemical properties and biological activity. Compared to other similar compounds, it offers unique opportunities for functionalization and application in various fields .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3 |
InChI Key |
FEQYGZQTXXNFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CNC2 |
Origin of Product |
United States |
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